molecular formula C11H12ClNO2S2 B2446123 (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797335-35-3

(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2446123
CAS No.: 1797335-35-3
M. Wt: 289.79
InChI Key: MOEIRXQJXJGIDZ-UHFFFAOYSA-N
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Description

(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[321]oct-2-ene is a bicyclic compound featuring a unique structure that includes a chlorothiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can be achieved through a series of organic reactions. One common approach involves the use of a [5+2] cascade reaction, which is a solvent-dependent oxidative dearomatization-induced process . This method allows for the facile synthesis of diversely functionalized bicyclo[3.2.1]octane skeletons with good yields and excellent diastereoselectivities.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-(5-chlorothiophen-2-yl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2S2/c12-10-6-7-11(16-10)17(14,15)13-8-2-1-3-9(13)5-4-8/h1-2,6-9H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEIRXQJXJGIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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